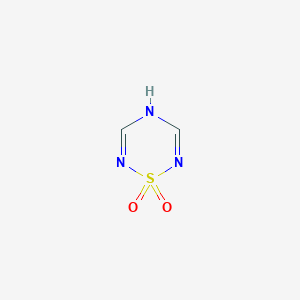
1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1lambda6,2,4,6-Thiatriazine-1,1(4H)-dione typically involves the cyclization of appropriate precursors containing sulfur and nitrogen. Common synthetic routes may include:
Cyclization of thiosemicarbazides: This method involves the reaction of thiosemicarbazides with suitable electrophiles under controlled conditions.
Oxidative cyclization: Using oxidizing agents to promote the formation of the thiatriazine ring from linear precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent selection: Choosing appropriate solvents to facilitate the reaction and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use as enzyme inhibitors or probes for studying biological pathways.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1lambda6,2,4,6-Thiatriazine-1,1(4H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione derivatives: Compounds with similar core structures but different substituents.
Thiazoles: Another class of sulfur-containing heterocycles with different ring structures.
Triazines: Nitrogen-containing heterocycles with applications in various fields.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination can impart distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Número CAS |
90380-04-4 |
|---|---|
Fórmula molecular |
C2H3N3O2S |
Peso molecular |
133.13 g/mol |
Nombre IUPAC |
4H-1,2,4,6-thiatriazine 1,1-dioxide |
InChI |
InChI=1S/C2H3N3O2S/c6-8(7)4-1-3-2-5-8/h1-2H,(H,3,4,5) |
Clave InChI |
XRZMJWVYXJGIKB-UHFFFAOYSA-N |
SMILES canónico |
C1=NS(=O)(=O)N=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


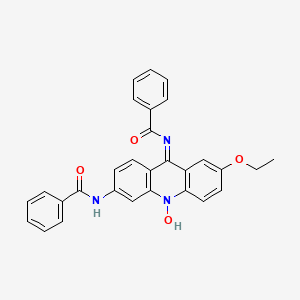
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)
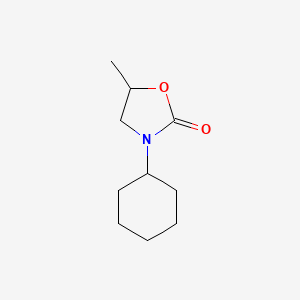


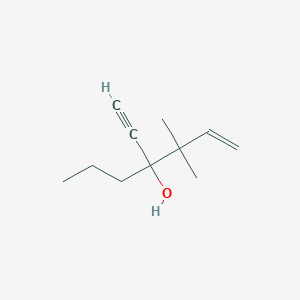
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)
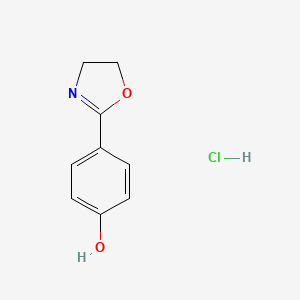


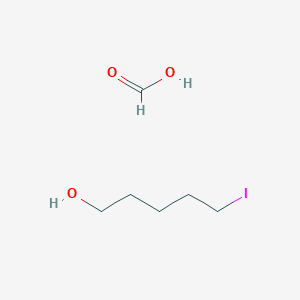
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
